molecular formula C18H25ClFN3O6 B608685 Lumicitabine CAS No. 1445385-02-3

Lumicitabine

Cat. No.: B608685
CAS No.: 1445385-02-3
M. Wt: 433.9 g/mol
InChI Key: MJVKYGMNSQJLIN-KYZVSKTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lumicitabine is synthesized through a multi-step process involving the incorporation of various functional groupsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lumicitabine undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often retain the core structure of this compound but with different functional groups attached .

Scientific Research Applications

Mechanism of Action

Lumicitabine exerts its effects by inhibiting RNA polymerase, an enzyme crucial for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral RNA, thereby halting the replication process. This mechanism targets the molecular pathways involved in viral replication, making this compound a potent antiviral agent .

Comparison with Similar Compounds

Similar Compounds

    Palivizumab: A monoclonal antibody used for the prevention of RSV.

    Presatovir: Another antiviral drug targeting RSV.

    Ziresovir: An investigational drug for RSV treatment.

Uniqueness

Compared to these compounds, lumicitabine is unique in its mechanism of action as an RNA polymerase inhibitor. While other drugs may target different stages of the viral life cycle, this compound specifically disrupts the replication process, offering a distinct approach to antiviral therapy .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVKYGMNSQJLIN-KYZVSKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028057
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445385-02-3
Record name Lumicitabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LUMICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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